molecular formula C14H18FNO3S B6604959 4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane CAS No. 2763777-72-4

4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane

Cat. No. B6604959
CAS RN: 2763777-72-4
M. Wt: 299.36 g/mol
InChI Key: OCBUWEMMSBJQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane, hereafter referred to as “2F4MBS”, is a novel chemical compound that has been studied for its potential uses in a variety of scientific research applications. The compound has been found to have a variety of biochemical and physiological effects, and has been the subject of numerous studies over the past several decades.

Scientific Research Applications

2F4MBS has been studied for its potential uses in a variety of scientific research applications. It has been used as a tool for studying the effects of various drugs on the body, as well as for studying the effects of various environmental pollutants on the body. Additionally, 2F4MBS has been used in studies of the effects of various hormones on the body, and has also been used in studies of the effects of various dietary supplements on the body.

Mechanism of Action

The exact mechanism of action of 2F4MBS is still not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then leads to a variety of biochemical and physiological effects. Additionally, it is thought that 2F4MBS may act as an inhibitor of certain enzymes, which can lead to changes in the body’s metabolism.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 2F4MBS are still not fully understood. However, it is believed that the compound may have a variety of effects, including effects on the cardiovascular system, the nervous system, and the immune system. Additionally, 2F4MBS has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in treating certain diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2F4MBS in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has low solubility, making it ideal for use in a variety of experiments. However, one of the limitations of using 2F4MBS is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research into the use of 2F4MBS. These include further studies into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of various diseases. Additionally, further research could be conducted into the potential uses of 2F4MBS in the development of new drugs and dietary supplements. Finally, additional research could be conducted into the potential uses of 2F4MBS in the field of environmental science, as a tool for studying the effects of various pollutants on the body.

Synthesis Methods

2F4MBS can be synthesized using a process called the “Friedel-Crafts acylation” reaction. This reaction involves the use of an acyl chloride, a Lewis acid, and a secondary amine in order to form the desired product. The reaction is carried out under anhydrous conditions, with a temperature range of between 0-50°C. The reaction is typically carried out in an inert atmosphere and the reaction is usually complete within a few hours. The reaction produces a mixture of regioisomers, which can then be separated using chromatography.

properties

IUPAC Name

4-(2-fluoroethoxy)-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-11-2-4-13(5-3-11)20(17,18)16-10-14(19-7-6-15)8-12(16)9-14/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBUWEMMSBJQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane

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